3-(3,5-Difluorophenyl)-3-methyloxirane-2-carbonitrile is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound features a difluorophenyl group, an oxirane ring, and a carbonitrile functional group, which collectively contribute to its reactivity and versatility in chemical reactions.
The compound is synthesized through specific chemical reactions involving 3,5-difluorophenyl derivatives and oxiranes. It is commercially available from various chemical suppliers, including BenchChem and other specialty chemical vendors.
3-(3,5-Difluorophenyl)-3-methyloxirane-2-carbonitrile belongs to the class of organic compounds known as nitriles and epoxides. Its structure includes both aromatic and aliphatic components, making it significant in organic synthesis.
The synthesis of 3-(3,5-Difluorophenyl)-3-methyloxirane-2-carbonitrile typically involves the following steps:
The molecular formula of 3-(3,5-Difluorophenyl)-3-methyloxirane-2-carbonitrile is . The structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C10H7F2N O |
| Molecular Weight | 195.16 g/mol |
| IUPAC Name | 3-(3,5-difluorophenyl)-3-methyloxirane-2-carbonitrile |
| InChI Key | DXMAKWDEMYFKFP-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C(O1)C#N)C2=CC(=CC(=C2)F)F |
3-(3,5-Difluorophenyl)-3-methyloxirane-2-carbonitrile can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-(3,5-Difluorophenyl)-3-methyloxirane-2-carbonitrile primarily involves its reactivity due to the strained oxirane ring. This ring can interact with nucleophilic sites on biological molecules such as proteins and enzymes, leading to:
The physical properties of 3-(3,5-Difluorophenyl)-3-methyloxirane-2-carbonitrile include:
Chemical properties are characterized by:
The applications of 3-(3,5-Difluorophenyl)-3-methyloxirane-2-carbonitrile span several scientific fields:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2